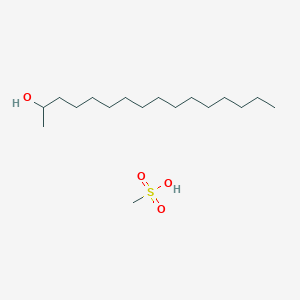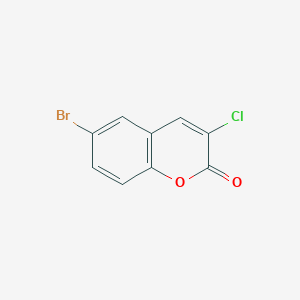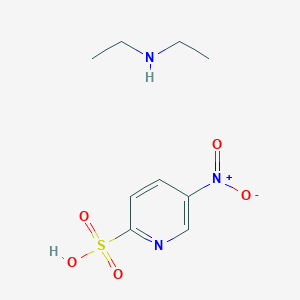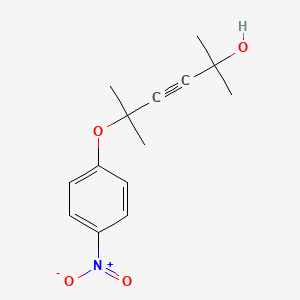
Hexadecan-2-ol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecan-2-ol and methanesulfonic acid are two distinct chemical compoundsIt is commonly used in the cosmetic and pharmaceutical industries due to its emulsifying and thickening properties . Methanesulfonic acid, on the other hand, is an organosulfur compound with the chemical formula CH3SO3H. It is a strong acid used in various industrial applications, including electroplating and as a catalyst in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Hexadecan-2-ol
-
Methanesulfonic Acid
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Hexadecan-2-ol: Undergoes oxidation to form hexadecanoic acid (palmitic acid) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Methanesulfonic Acid: Can be oxidized to methanesulfonyl chloride (CH3SO2Cl) using chlorinating agents such as thionyl chloride (SOCl2).
-
Reduction
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), thionyl chloride (SOCl2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Tetrahydrofuran (THF), methanol, diethyl ether.
Major Products
Hexadecan-2-ol: Hexadecanoic acid, hexadecan-2-yl acetate.
Methanesulfonic Acid: Methanesulfonyl chloride, methanesulfinic acid.
Wissenschaftliche Forschungsanwendungen
-
Chemistry
Hexadecan-2-ol: Used as an emulsifying agent in the preparation of emulsions and creams.
Methanesulfonic Acid: Employed as a catalyst in esterification and alkylation reactions.
-
Biology
Hexadecan-2-ol: Utilized in the formulation of lipid-based drug delivery systems.
Methanesulfonic Acid: Investigated for its role in the selective functionalization of methane.
-
Medicine
Hexadecan-2-ol: Incorporated in topical formulations for its moisturizing properties.
Methanesulfonic Acid: Explored for its potential in pharmaceutical synthesis and drug formulation.
-
Industry
Hexadecan-2-ol: Used in the manufacture of surfactants and detergents.
Methanesulfonic Acid: Applied in electroplating, battery electrolytes, and metal recovery processes.
Wirkmechanismus
-
Hexadecan-2-ol
-
Methanesulfonic Acid
Vergleich Mit ähnlichen Verbindungen
-
Hexadecan-2-ol
Similar Compounds: Octadecan-1-ol (stearyl alcohol), dodecan-1-ol (lauryl alcohol).
-
Methanesulfonic Acid
Similar Compounds: Sulfuric acid (H2SO4), hydrochloric acid (HCl).
Eigenschaften
CAS-Nummer |
142011-80-1 |
|---|---|
Molekularformel |
C17H38O4S |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
hexadecan-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C16H34O.CH4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17;1-5(2,3)4/h16-17H,3-15H2,1-2H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
PFAHNCMKJMATRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis{6-[(oxiran-2-yl)methoxy]hexyl} benzene-1,3-dicarboxylate](/img/structure/B12535312.png)

![4-[3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B12535339.png)

![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B12535348.png)


![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(trimethylsilyl)-](/img/structure/B12535360.png)

![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)
![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)
![Diethyl [(4-acetamidophenoxy)methyl]phosphonate](/img/structure/B12535405.png)

